molecular formula C14H14N4O2S2 B11346789 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11346789
M. Wt: 334.4 g/mol
InChI Key: PNSSCMHCDWCPNN-UHFFFAOYSA-N
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Description

  • N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide, also known as acetazolamide , is an organic compound.
  • It falls under the category of aromatic amides.
  • Acetazolamide has various applications in medicine, chemistry, and industry.
  • Preparation Methods

    • The synthetic route for acetazolamide involves the reaction of 2-amino-5-sulfamoyl-1,3,4-thiadiazole with acetic anhydride.
    • The industrial production methods typically use large-scale reactions with optimized conditions to achieve high yields.
  • Chemical Reactions Analysis

    • Acetazolamide undergoes various reactions, including:

        Amide formation: The reaction between 2-amino-5-sulfamoyl-1,3,4-thiadiazole and acetic anhydride.

        Hydrolysis: Acetazolamide can be hydrolyzed to its corresponding carboxylic acid.

    • Common reagents include acetic anhydride, sulfuric acid, and sodium hydroxide.
    • Major products include acetazolamide itself and its hydrolysis product.
  • Scientific Research Applications

      Chemistry and Biology:

  • Mechanism of Action

    • Acetazolamide inhibits carbonic anhydrase enzymes, leading to decreased bicarbonate production.
    • This effect impacts pH regulation, fluid balance, and ion transport in various tissues.
  • Comparison with Similar Compounds

    • Acetazolamide is unique due to its specific mechanism of action.
    • Similar compounds include other sulfonamides and carbonic anhydrase inhibitors.

    Remember, acetazolamide plays a crucial role in medicine and research, making it an intriguing compound with diverse applications!

    Properties

    Molecular Formula

    C14H14N4O2S2

    Molecular Weight

    334.4 g/mol

    IUPAC Name

    N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

    InChI

    InChI=1S/C14H14N4O2S2/c1-8(2)6-12-16-17-14(22-12)15-13(19)9-7-10(20-18-9)11-4-3-5-21-11/h3-5,7-8H,6H2,1-2H3,(H,15,17,19)

    InChI Key

    PNSSCMHCDWCPNN-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CS3

    Origin of Product

    United States

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